Melanoma antigen gp100 (280-288) is a peptide derived from the glycoprotein 100, which is a significant tumor-associated antigen expressed in melanoma cells. The specific peptide sequence, YLEPGPVTA, corresponds to residues 280-288 of the gp100 protein and is recognized by cytotoxic T lymphocytes (CTLs) in the context of human leukocyte antigen A*0201. This peptide has garnered attention for its role in immunotherapy, particularly in vaccine development aimed at eliciting immune responses against melanoma.
Glycoprotein 100 is classified as a differentiation antigen primarily expressed in melanocytes and melanoma cells. It consists of 661 amino acids and plays a crucial role in the immune response against melanoma. The peptide gp100 (280-288) has been identified as an epitope that can be presented by major histocompatibility complex class I molecules, making it a target for CTL recognition in patients with melanoma .
The synthesis of the gp100 (280-288) peptide involves solid-phase peptide synthesis techniques. In studies, the peptide was synthesized with a free amide group at the N-terminus and a free carboxylic acid group at the C-terminus. The synthesized peptides were lyophilized and reconstituted in sterile water for use in clinical trials . Various adjuvants, such as Montanide ISA-51 and QS-21, have been utilized to enhance immunogenicity during vaccine trials involving this peptide .
The molecular structure of gp100 (280-288) has been studied using techniques such as X-ray crystallography and surface plasmon resonance. The analysis reveals that specific residues within the peptide are critical for T-cell receptor binding. For example, substitutions at position 3 (Glu to Ala) significantly affect T-cell recognition, indicating that precise structural configurations are essential for effective immune response .
The primary chemical reactions involving gp100 (280-288) are related to its interaction with T-cell receptors and major histocompatibility complex molecules. The binding affinity between the peptide and T-cell receptors is influenced by modifications to specific residues within the peptide sequence. For instance, altering anchor residues can enhance or inhibit T-cell recognition, which is pivotal for designing effective therapeutic vaccines .
The mechanism of action for gp100 (280-288) involves its presentation on the surface of melanoma cells via major histocompatibility complex class I molecules. When recognized by CD8+ T-cells, this interaction triggers an immune response that leads to the lysis of melanoma cells. Research indicates that immunization with this peptide can stimulate polyclonal T-cell responses in patients, enhancing their ability to target tumor cells .
Relevant analyses indicate that modifications to the peptide can affect its stability and immunogenicity, which are crucial factors for its efficacy as a therapeutic agent .
The primary application of gp100 (280-288) lies in cancer immunotherapy, particularly for treating melanoma. Clinical trials have explored its use as part of vaccine formulations aimed at inducing robust immune responses against melanoma cells. Studies have shown that vaccination with this peptide can lead to increased populations of CTLs specific to gp100, demonstrating its potential effectiveness as a therapeutic strategy .
The gp100(280-288) epitope (YLEPGPVTA) is presented by the HLA-A0201 molecule, the most prevalent MHC class I allele in Caucasian populations (∼49%). Structural analyses reveal this nonamer forms a stable complex with HLA-A0201, facilitated by primary anchor residues Tyr1 (Y) and Ala9 (A) occupying the B and F pockets, respectively [2] [5]. Surface plasmon resonance (SPR) studies demonstrate the wild-type peptide-HLA complex exhibits a moderate affinity (KD ∼5–10 μM) for cognate T-cell receptors (TCRs). Heteroclitic modifications like Val9 substitution (YLEPGPVTV) enhance HLA binding stability by ∼3-fold without altering peptide conformation, thereby improving immunogenicity [5].
Table 1: Structural and Functional Features of gp100(280-288) Variants
Peptide Variant | Modification | HLA-A*0201 Binding Stability | TCR Affinity (KD) | Immunogenicity |
---|---|---|---|---|
YLEPGPVTA (wild-type) | None | Moderate (t₁/₂ ∼2–4 hr) | ∼5–10 μM | Low to moderate |
YLEPGPVTV (heteroclitic) | Val9 → Ala9 | High (t₁/₂ ∼6–8 hr) | ∼1–3 μM | Enhanced |
YLAPGPVTA | Glu3 → Ala3 | Moderate | Undetectable | Abrogated |
YLEPGPVAA | Thr8 → Ala8 | Moderate | ∼50 μM | Reduced |
Notably, the Glu3 residue is critical for TCR engagement. Alanine substitution at this position (YLAPGPVTA) induces a conformational "molecular switch" that propagates to adjacent residues, disrupting TCR binding despite preserved HLA anchoring [5]. Mass spectrometry confirms YLEPGPVTA is naturally processed and presented on melanoma cells, though its abundance is lower than dominant epitopes like gp100(154–162) (KTWGQYWQV) [2].
Post-proteasomal processing, gp100(280–288) faces extensive extracellular degradation by aminopeptidases and carboxypeptidases. In vitro studies using human cell models demonstrate rapid hydrolysis:
Table 2: Degradation Kinetics of gp100(280-288) in Different Microenvironments
Enzyme Source | Half-life (min) | Major Cleavage Sites | Primary Enzymes | Impact on CTL Recognition |
---|---|---|---|---|
Fibroblasts | ≤4 | N-terminal (Tyr1), C-terminal (Ala9) | Aminopeptidases, Carboxypeptidases | Abolished after 90 min |
Immature dendritic cells | ≤1.03 | N-terminal (Tyr1, Leu2) | Membrane-associated peptidases | Abolished after 60 min |
Mature dendritic cells | ≤0.9 | N-terminal (Tyr1, Leu2) | Membrane-associated and soluble peptidases | Abolished after 60 min |
Acellular supernatants | 15–30 | Multiple sites | Soluble proteases | Progressive loss |
Cytokines further modulate degradation; IL-1β pretreatment of fibroblasts upregulates metalloproteinase activity, accelerating hydrolysis by ∼40% [10]. This susceptibility contrasts with more stable epitopes (e.g., MART-1(27–35)), explaining gp100(280–288)’s transient immunogenicity in vivo. The epitope’s solvent-exposed central region (Glu3-Pro4-Gly5) also renders it vulnerable to proteolysis during vaccine transit [4] [6].
Among HLA-A*0201-restricted gp100 epitopes, gp100(280–288) ranks as a subdominant epitope based on abundance and immunogenicity:
Table 3: Immunogenicity Profile of Key HLA-A0201-Restricted gp100 Epitopes*
Epitope | Sequence | Relative Abundance on Melanoma Cells | CTL Response Rate in Vaccinees | Heteroclitic Variant |
---|---|---|---|---|
gp100(154–162) | KTWGQYWQV | High (∼25%) | ∼30% | KTWGQYWQV (unaltered) |
gp100(209–217) | ITDQVPFSV | Moderate | ∼20% | IMDQVPFSV (Thr2→Met2) |
gp100(280–288) | YLEPGPVTA | Low (<5%) | ∼14% | YLEPGPVTV (Ala9→Val9) |
gp100(476–485) | VLYRYGSFSV | Low | <10% | None established |
T-cell responses to gp100(280–288) exhibit clonal diversity in fine specificity. TCR sequencing reveals distinct recognition patterns: some clones require the native Glu3, while others tolerate modifications at Pro4 or Gly5 [5] [7]. This contrasts with the more focused TCR repertoire targeting immunodominant epitopes like MART-1(27–35). In HLA-A*0201-negative patients, novel epitopes (e.g., HLA-A3-restricted LIYRRRLMK) show higher immunogenicity, underscoring allele-specific hierarchy [3]. Despite subdominance, gp100(280–288)-specific CTLs exhibit long-term persistence; one patient retained nodal CD8+ cells reactive to the epitope 2 years post-recurrence [1].
Compound Names Mentioned:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8